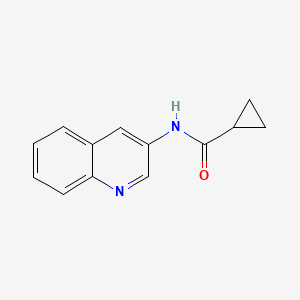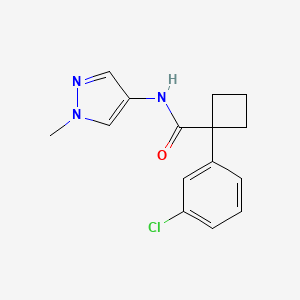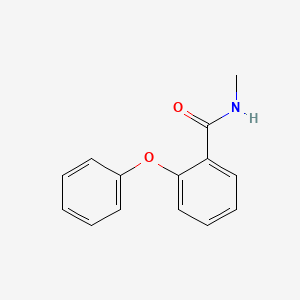
1-(2-nitrophenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-nitrophenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide, commonly known as NPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPPB belongs to the class of sulfonylureas, which are compounds that have been used as antidiabetic drugs. However, the focus of
作用机制
The mechanism of action of NPPB involves its ability to block the ion channels and transporters mentioned above. NPPB binds to the channels and transporters, preventing the movement of ions or molecules across the membrane. This results in a decrease in the activity of these channels and transporters, which can have various physiological effects.
Biochemical and Physiological Effects
NPPB has been shown to have various biochemical and physiological effects. For example, NPPB has been shown to inhibit the swelling of cells, which is mediated by the VRACs. NPPB has also been shown to inhibit the activity of the CFTR, which is a chloride channel that plays a role in the secretion of fluids in various organs such as the lungs and pancreas. Inhibition of the CFTR by NPPB can have implications for the treatment of cystic fibrosis, a genetic disorder that affects the function of the CFTR.
实验室实验的优点和局限性
One advantage of using NPPB in lab experiments is its ability to selectively inhibit specific ion channels and transporters. This can allow researchers to study the function of these channels and transporters in a more precise manner. However, one limitation of using NPPB is its potential for off-target effects. NPPB has been shown to inhibit other ion channels and transporters in addition to the ones mentioned above, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of NPPB. One direction is the development of more selective NPPB analogs that can selectively inhibit specific ion channels and transporters without affecting others. Another direction is the study of the physiological effects of NPPB in various organs and tissues. Finally, the potential therapeutic applications of NPPB for various diseases, such as cystic fibrosis, should be further explored.
合成方法
NPPB can be synthesized by reacting 1-(2-nitrophenyl)sulfonyl chloride with N-(oxolan-2-ylmethyl)piperidine-2-carboxamide in the presence of a base such as triethylamine. The reaction results in the formation of NPPB as a white solid.
科学研究应用
NPPB has been used in various scientific research applications, including studies on ion channels, transporters, and receptors. NPPB has been shown to inhibit the activity of various ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR), the transient receptor potential (TRP) channels, and the volume-regulated anion channels (VRACs). NPPB has also been used to study the role of transporters such as the organic anion transporter (OAT) and the organic cation transporter (OCT) in drug transport.
属性
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6S/c21-17(18-12-13-6-5-11-26-13)15-8-3-4-10-19(15)27(24,25)16-9-2-1-7-14(16)20(22)23/h1-2,7,9,13,15H,3-6,8,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGUQIYQLNWDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NCC2CCCO2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-nitrophenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)



![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)

![N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7539801.png)
![[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 5-nitrothiophene-2-carboxylate](/img/structure/B7539806.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B7539809.png)
![[4-[(7-Hydroxyisoquinolin-8-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7539827.png)
![N-(4-acetamidophenyl)-2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetamide](/img/structure/B7539839.png)

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B7539859.png)